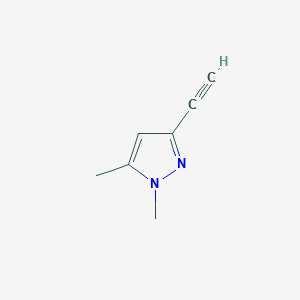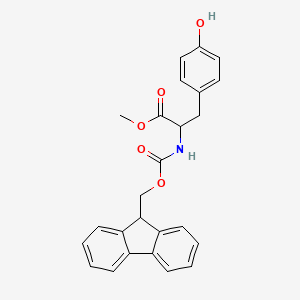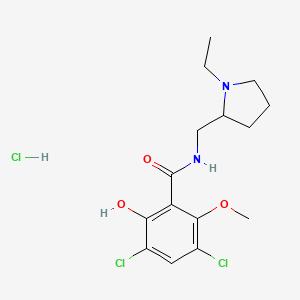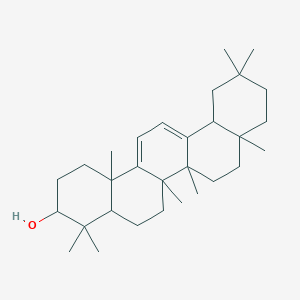
Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is a chemical compound with the molecular formula C14H16N2O10S2. It is known for its role as a reversible linker used in biomacromolecule conjugation with active small molecules . This compound is particularly significant in the field of bioconjugation and crosslinking, where it is utilized to study protein-protein interactions and other molecular interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipentanoate precursor. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to maintain the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the succinimidyl ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the succinimidyl ester groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amide or thioester derivatives.
Applications De Recherche Scientifique
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS).
Industry: Utilized in the production of bioconjugates for various industrial applications
Mécanisme D'action
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate involves the formation of covalent bonds with target molecules. The succinimidyl ester groups react with primary amines on proteins or other biomolecules, forming stable amide bonds. This crosslinking capability allows the compound to link two molecules together, facilitating the study of their interactions and functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another crosslinker used in bioconjugation.
Disuccinimidyl sulfoxide (DSSO): A mass spectrometry-cleavable crosslinker for studying protein-protein interactions.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is unique due to its disulfide linkage, which provides reversible crosslinking capabilities. This feature is particularly useful in applications where temporary linkage is desired, allowing for the controlled release of linked molecules under reducing conditions .
Propriétés
Formule moléculaire |
C18H24N2O8S2 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 5-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C18H24N2O8S2/c21-13-7-8-14(22)19(13)27-17(25)5-1-3-11-29-30-12-4-2-6-18(26)28-20-15(23)9-10-16(20)24/h1-12H2 |
Clé InChI |
GZJJXPQGNPWRMA-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(C1=O)OC(=O)CCCCSSCCCCC(=O)ON2C(=O)CCC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
![2-[(Piperidin-4-yl)methyl]furan-3-carboxylic acid hydrochloride](/img/structure/B12310680.png)


![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)
![(6Z)-6-[(4E,6E,8E,10E)-3,13-dihydroxy-8,12,14-trimethyl-16-phenylhexadeca-4,6,8,10-tetraenylidene]-5-hydroxy-2,4-dimethylpyran-3-one](/img/structure/B12310699.png)

![1-(4-(Trifluoromethyl)phenyl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12310714.png)

![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)

